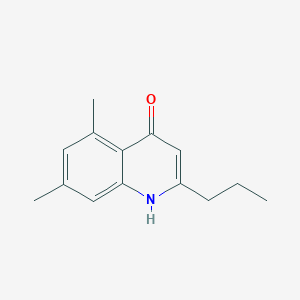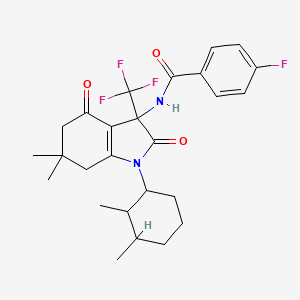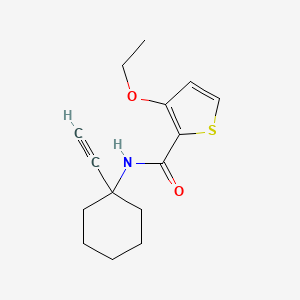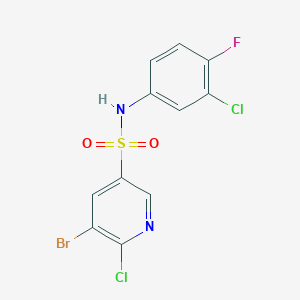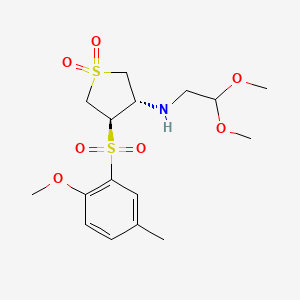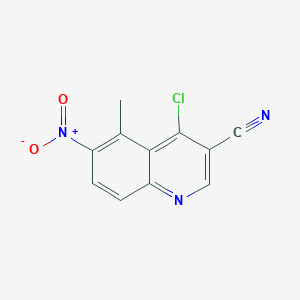![molecular formula C26H24O2 B12620376 2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene CAS No. 918825-29-3](/img/structure/B12620376.png)
2-[(Prop-2-en-1-yl)oxy]-2'-propoxy-1,1'-binaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene is a chemical compound that belongs to the class of binaphthalene derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene can be achieved through several synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in an aqueous medium. This reaction is catalyzed by pseudoephedrine as a chiral catalyst, leading to the formation of optically pure amino keto ethers of the aromatic series .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of aqueous media and chiral catalysts ensures high yields and optical purity, making the process efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative formylation can yield formamides, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene has several scientific research applications:
Chemistry: Used in the synthesis of optically active compounds and as a chiral catalyst in various organic reactions.
Biology: Investigated for its potential biological activity, including pharmacological properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E,2ʹE)-3,3ʹ-(1,4-Phenylene)bis)1-(4-fluorophenyl)-prop-2-en-1-one
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- (E)-3-(3-Methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one
Uniqueness
2-[(Prop-2-en-1-yl)oxy]-2’-propoxy-1,1’-binaphthalene is unique due to its specific structural features and the presence of both prop-2-en-1-yl and propoxy groups
Eigenschaften
CAS-Nummer |
918825-29-3 |
|---|---|
Molekularformel |
C26H24O2 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
1-(2-prop-2-enoxynaphthalen-1-yl)-2-propoxynaphthalene |
InChI |
InChI=1S/C26H24O2/c1-3-17-27-23-15-13-19-9-5-7-11-21(19)25(23)26-22-12-8-6-10-20(22)14-16-24(26)28-18-4-2/h3,5-16H,1,4,17-18H2,2H3 |
InChI-Schlüssel |
RDGWPJDXIJAHPL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12620312.png)



![3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620349.png)
![Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B12620351.png)
